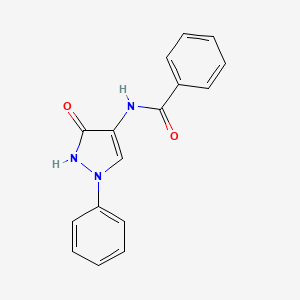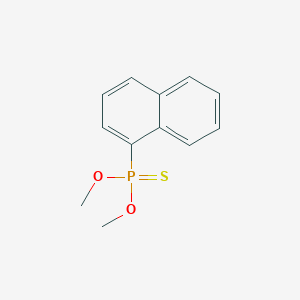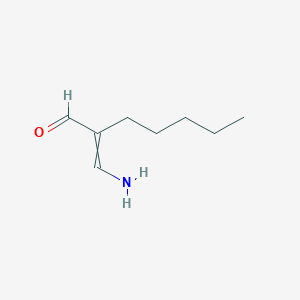
1H-Pyrazole, 1-methyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-methyl-, 2-oxide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 1-position and an oxide group at the 2-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of 1H-Pyrazole, 1-methyl-, 2-oxide can be achieved through various methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazine monohydrate in ethanol . The reaction typically proceeds under mild conditions and yields the desired pyrazole derivative. Industrial production methods often involve multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve efficiency and selectivity .
Chemical Reactions Analysis
1H-Pyrazole, 1-methyl-, 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include bromine for oxidation and hydrazine for cyclocondensation.
Scientific Research Applications
1H-Pyrazole, 1-methyl-, 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-methyl-, 2-oxide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit mitogen-activated protein kinase (MEK) pathways, which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
1H-Pyrazole, 1-methyl-, 2-oxide can be compared with other similar compounds, such as:
Pyrazoline: A reduced form of pyrazole, lacking aromaticity.
Pyrazolidine: Another reduced form, also non-aromatic.
Pyrazolone: An oxidized form of pyrazole. These compounds differ in their chemical properties and reactivity due to the presence or absence of conjugation and delocalization of electrons. The unique structure of this compound, with its methyl and oxide groups, imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
29184-68-7 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
1-methyl-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C4H6N2O/c1-5-3-2-4-6(5)7/h2-4H,1H3 |
InChI Key |
RBLLMCKHJFMEKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)





![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)




